O,N-didesmethyltramadol
Overview
Description
O,N-didesmethyltramadol is an alkylbenzene and a ring assembly . It is an opioid derivative which is one of two active metabolites of the opioid analgesic medication tramadol . It is many times less potent than the other active metabolite O-Desmethyltramadol but is still more potent as a mu opioid receptor agonist than tramadol itself .
Synthesis Analysis
Desmetramadol is metabolized in the liver into the active metabolite N,O-didesmethyltramadol via CYP3A4 and CYP2B6 . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite N,O-didesmethyltramadol by CYP2D6 .Molecular Structure Analysis
The molecular formula of O,N-didesmethyltramadol is C14H21NO2 . The IUPAC name is 3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol . The molecular weight is 235.32 g/mol .Chemical Reactions Analysis
Tramadol is a complex drug, being metabolized by polymorphic enzymes and administered as a racemate with the (+)‐ and (−)‐enantiomers of the parent compound and metabolites showing different pharmacological effects . Three main metabolites are formed; O‐desmethyltramadol (ODT), N‐desmethyltramadol (NDT), and N,O‐didesmethyltramadol (NODT) by the CYP 2D6, CYP 2B6, and CYP 3A4 enzymes .Physical And Chemical Properties Analysis
The molecular weight of O,N-didesmethyltramadol is 235.32 g/mol . The XLogP3 is 2.4 . It has 3 hydrogen bond donor counts .Scientific Research Applications
Forensic Toxicology
Application Summary
“O,N-didesmethyltramadol” is used in the field of forensic toxicology to assess postmortem redistribution (PMR) of tramadol and its main active metabolite .
Method of Application
The postmortem cardiac and femoral blood samples from 15 cases of fatal tramadol intoxication were obtained to assess the PMR of tramadol and its main active metabolite, O -desmethyltramadol (M1) .
Results or Outcomes
The cardiac-to-femoral blood ratios of 1.40 and 1.28 were obtained for tramadol and M1, respectively .
Pharmacokinetics
Application Summary
“O,N-didesmethyltramadol” is used in pharmacokinetic studies to develop a simultaneous determination method for tramadol and its desmethylates in human plasma .
Method of Application
The method involves protein precipitation using acetonitrile and methanol under basic conditions. Tramadol, O -desmethylate, N -desmethylate, and N,O -didesmethylate were separated on an octadecylsilyl column filled with 3-μm particles using an isocratic mixture of methanol and 0.15 % formic acid in water (35:65, v/v) .
Results or Outcomes
The calibration curves in human plasma of tramadol, O -desmethylate, N -desmethylate, and N,O -didesmethylate were linear over the concentration ranges of 12.5–1600, 2.5–320, 2.5–320, and 2.5–320 ng/mL, respectively .
Clinical Pharmacology
Application Summary
“O,N-didesmethyltramadol” is used in clinical pharmacology to evaluate the pharmacokinetics of oral tramadol, including the determination of its desmethylates, for patients with cancer pain or non-cancer pain .
Method of Application
The plasma samples of patients treated with oral tramadol were determined. The plasma concentration ranges of tramadol, O -desmethylate, N -desmethylate, and N,O -didesmethylate were evaluated .
Results or Outcomes
The plasma concentration ranges of tramadol, O -desmethylate, N -desmethylate, and N,O -didesmethyltramadol were 18.2–564, 11.8–137, 4.9–250, and 6.1–147 ng/mL in cancer patients, and 32.8–670, 7.0–84.8, 5.1–317, and 6.7–85.2 ng/mL, respectively, in non-cancer patients .
Safety And Hazards
Future Directions
The potential selectivity and favorable side effect profile of desmetramadol compared to its prodrug, tramadol, makes it more suitable for clinical use . Although scientific evidence on the analgesic activity of tapentadol in both species remains limited, experimental studies indicate potential benefits in animals . This suggests that the apparent anti-depressant properties of tramadol may be at least partially mediated by desmetramadol, thus prolonging the duration of therapeutic benefit .
properties
IUPAC Name |
3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXNQQLTDXASSR-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932422 | |
Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O,N-didesmethyltramadol | |
CAS RN |
144830-18-2, 138853-73-3 | |
Record name | 3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144830-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,N-Didesmethyltramadol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138853733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,N-DIDESMETHYLTRAMADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F6QC876T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N,O-Didesmethyltramadol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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